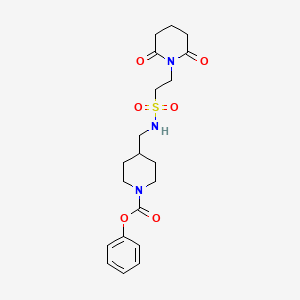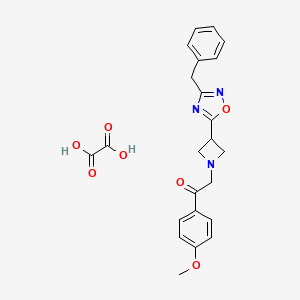
4-(2,5-Dichlorophenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by two chlorine atoms and a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,5-dichlorophenol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
4-(2,5-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it mimics natural auxins, leading to abnormal growth and eventual death of dicot plants. The compound affects various physiological processes, including cell wall plasticity, protein production, and ethylene synthesis .
Comparison with Similar Compounds
4-(2,5-Dichlorophenoxy)benzoic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
2,4-Dichlorobenzoic acid: Another chlorinated benzoic acid derivative with different applications.
2-(2,4-Dichlorophenoxy)propanoic acid (2,4-DP): Used as a herbicide with similar chemical structure and properties
These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound in certain contexts.
Properties
IUPAC Name |
4-(2,5-dichlorophenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-6-11(15)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGNBOAPUFISKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide](/img/structure/B2812555.png)


![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2812561.png)

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)
![ethyl 4-(4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2812567.png)
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)
![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2812573.png)

